ethyl 4-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate

Description

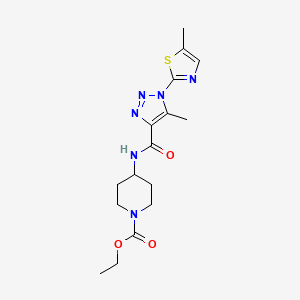

The compound ethyl 4-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate (CAS: 1251575-86-6, molecular formula: C₁₆H₂₂N₆O₃S) is a heterocyclic hybrid molecule combining triazole, thiazole, and piperidine moieties . Its structure features:

- A 1,2,3-triazole core substituted with a 5-methylthiazol-2-yl group at N1 and a carboxamide group at C2.

- A piperidine ring linked to the triazole via an amide bond, with an ethyl carboxylate group at the N1 position of piperidine.

This compound is of interest due to its structural similarity to bioactive molecules targeting cancer and microbial infections. Its synthesis typically involves cycloaddition reactions for triazole formation, followed by amidation/esterification steps .

Properties

IUPAC Name |

ethyl 4-[[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3S/c1-4-25-16(24)21-7-5-12(6-8-21)18-14(23)13-11(3)22(20-19-13)15-17-9-10(2)26-15/h9,12H,4-8H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNKITGOOBKLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Imidazole

is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

Ethyl 4-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and the implications of its activity based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole and thiazole moiety, which are known for their biological significance. The chemical formula is represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 305.39 g/mol |

| Density | 1.174 g/cm³ |

| Boiling Point | 275.2 °C |

| Molecular Formula | C₁₅H₁₈N₄O₂S |

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and thiazole rings through cycloaddition reactions. Recent studies have reported various methodologies for synthesizing similar compounds with high yields and purity, emphasizing the importance of reaction conditions such as temperature and solvent choice .

Antimicrobial Activity

Research has shown that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have demonstrated efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways .

In a study evaluating similar compounds, certain derivatives displayed minimum inhibitory concentrations (MICs) that were lower than those of standard antibiotics, suggesting enhanced potency .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For example, one study reported IC50 values as low as 1.1 μM for derivatives with similar scaffolds .

The proposed mechanism of action includes the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : A series of synthesized triazole-thiazole derivatives were tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting bacterial growth at concentrations significantly lower than conventional antibiotics .

- Anticancer Efficacy : A comparative study evaluated the effects of various triazole derivatives on MCF-7 cells and reported that some compounds exhibited superior cytotoxicity compared to doxorubicin, a well-known chemotherapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Key Observations:

- Bioactivity : The presence of a thiazole/triazole hybrid (as in the target compound) correlates with anticancer activity. For example, 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed 40% growth inhibition in NCI-H522 lung cancer cells .

- Solubility and Stability : Piperidine-linked ethyl carboxylate (target compound) offers better solubility than tert-butyl derivatives (e.g., compound 33 in ).

- Synthetic Flexibility : The ethyl carboxylate group allows easier hydrolysis to carboxylic acids for further derivatization compared to tert-butyl or benzothiazole systems .

Anticancer Activity

The target compound’s structural analogs exhibit notable antiproliferative effects:

Antimicrobial Activity

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via cyclocondensation and functionalization steps. For example, pyrazole-4-carboxylate intermediates (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) are synthesized using cyclocondensation of ethyl acetoacetate with reagents like phenylhydrazine, followed by hydrolysis to yield carboxylic acid derivatives . Subsequent coupling with thiazole-containing amines (e.g., 5-methylthiazol-2-amine) via amidation or nucleophilic substitution is critical . Piperidine esterification completes the structure .

Q. How can researchers optimize reaction yields for the triazole-thiazole coupling step?

Yield optimization involves solvent selection (e.g., ethanol or DMF), temperature control (reflux vs. room temperature), and catalysts (e.g., iodine for azide-alkyne cycloaddition). Evidence shows that hydrazine hydrate in acetic acid under reflux improves regioselectivity for triazole formation . DOE (Design of Experiments) can systematically vary parameters like molar ratios and reaction time .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : 1H and 13C NMR confirm regiochemistry of triazole and thiazole moieties, with characteristic shifts for methyl groups (δ 2.1–2.5 ppm) and ester carbonyls (δ 165–170 ppm) .

- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for this compound’s synthesis?

Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for triazole-thiazole coupling. Tools like COMSOL Multiphysics integrate AI to simulate reaction dynamics and optimize conditions (e.g., solvent polarity effects on activation energy) . ICReDD’s approach combines computation and experimental data to predict optimal reaction paths .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- SAR Studies : Compare analogs with variations in the piperidine ester or thiazole substituents. For example, fluorophenyl groups enhance metabolic stability but may reduce solubility .

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., enzyme inhibition IC50 values) to identify outliers caused by assay conditions (e.g., pH sensitivity of thiazole derivatives) .

Q. How can researchers improve the compound’s solubility without compromising target binding affinity?

- Prodrug Design : Replace the ethyl ester with a water-soluble phosphate ester, which hydrolyzes in vivo to the active carboxylic acid .

- Co-Crystallization : Study crystal structures (e.g., X-ray diffraction) to identify hydrophobic pockets in target proteins, guiding the addition of polar groups (e.g., hydroxyl or amine) to the piperidine ring .

Q. What are the best practices for stability testing under physiological conditions?

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via HPLC, noting ester hydrolysis as a primary pathway .

- Accelerated Stability Studies : Use thermal stress (40–60°C) and humidity (75% RH) to predict shelf-life, with LC-MS identifying degradation products .

Methodological Challenges

Q. How to address low reproducibility in multi-step syntheses?

- Intermediate Purity : Ensure >95% purity for each intermediate via recrystallization (e.g., DMF/EtOH mixtures) .

- Standardized Protocols : Adopt strict temperature control (±2°C) and inert atmospheres (N2/Ar) for moisture-sensitive steps (e.g., amidation) .

Q. What analytical approaches validate the compound’s conformation in solution versus solid state?

- NOESY NMR : Detect intramolecular interactions (e.g., piperidine-thiazole proximity) in solution .

- X-ray Crystallography : Compare solid-state conformation with computational models (e.g., Gaussian-optimized geometries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.